Cas no 2172252-33-2 (1-butyl-1H-pyrazolo3,4-cpyridin-4-amine)

1-ブチル-1H-ピラゾロ[3,4-c]ピリジン-4-アミンは、複素環式化合物の一種であり、ピラゾロピリジン骨格を有する有機分子です。この化合物は、医薬品中間体や生物活性分子の合成において重要な役割を果たすことが期待されています。特に、その分子構造は薬理学的な標的との相互作用に適しており、創薬研究において有用な scaffold としての潜在性を有しています。また、アミン基を有するため、さらなる化学修飾が可能であり、多様な誘導体の合成が可能です。高い純度と安定性を特徴とし、研究用途での利用に適しています。

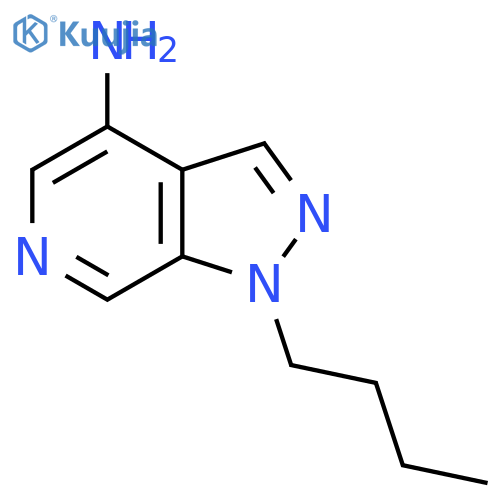

2172252-33-2 structure

商品名:1-butyl-1H-pyrazolo3,4-cpyridin-4-amine

1-butyl-1H-pyrazolo3,4-cpyridin-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-butyl-1H-pyrazolo3,4-cpyridin-4-amine

- 1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine

- 2172252-33-2

- EN300-1647714

-

- インチ: 1S/C10H14N4/c1-2-3-4-14-10-7-12-6-9(11)8(10)5-13-14/h5-7H,2-4,11H2,1H3

- InChIKey: VKUOHDLPQWRYGY-UHFFFAOYSA-N

- ほほえんだ: CCCCN1C2=C(C=N1)C(=CN=C2)N

計算された属性

- せいみつぶんしりょう: 190.121846464g/mol

- どういたいしつりょう: 190.121846464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1

1-butyl-1H-pyrazolo3,4-cpyridin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1647714-0.1g |

1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine |

2172252-33-2 | 0.1g |

$1068.0 | 2023-06-04 | ||

| Enamine | EN300-1647714-0.25g |

1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine |

2172252-33-2 | 0.25g |

$1117.0 | 2023-06-04 | ||

| Enamine | EN300-1647714-2500mg |

1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine |

2172252-33-2 | 2500mg |

$2379.0 | 2023-09-21 | ||

| Enamine | EN300-1647714-250mg |

1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine |

2172252-33-2 | 250mg |

$1117.0 | 2023-09-21 | ||

| Enamine | EN300-1647714-5000mg |

1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine |

2172252-33-2 | 5000mg |

$3520.0 | 2023-09-21 | ||

| Enamine | EN300-1647714-10000mg |

1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine |

2172252-33-2 | 10000mg |

$5221.0 | 2023-09-21 | ||

| Enamine | EN300-1647714-1.0g |

1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine |

2172252-33-2 | 1g |

$1214.0 | 2023-06-04 | ||

| Enamine | EN300-1647714-0.05g |

1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine |

2172252-33-2 | 0.05g |

$1020.0 | 2023-06-04 | ||

| Enamine | EN300-1647714-2.5g |

1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine |

2172252-33-2 | 2.5g |

$2379.0 | 2023-06-04 | ||

| Enamine | EN300-1647714-100mg |

1-butyl-1H-pyrazolo[3,4-c]pyridin-4-amine |

2172252-33-2 | 100mg |

$1068.0 | 2023-09-21 |

1-butyl-1H-pyrazolo3,4-cpyridin-4-amine 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

2172252-33-2 (1-butyl-1H-pyrazolo3,4-cpyridin-4-amine) 関連製品

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量